6-Bromo-3-methylimidazo[1,2-b]pyridazine
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Overview
Description
6-Bromo-3-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methylimidazo[1,2-b]pyridazine typically involves the bromination of 3-amino-6-bromopyridazine followed by a cyclization reaction. The process can be summarized as follows:
Cyclization: A catalyst and a ring-closing reagent are added to the brominated intermediate to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The imidazo[1,2-b]pyridazine ring can be further functionalized through cyclization reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further explored for their biological activities .
Scientific Research Applications
6-Bromo-3-methylimidazo[1,2-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs, particularly for its potential anti-tuberculosis and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
Comparison: 6-Bromo-3-methylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .
Properties
Molecular Formula |
C7H6BrN3 |
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Molecular Weight |
212.05 g/mol |
IUPAC Name |
6-bromo-3-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H6BrN3/c1-5-4-9-7-3-2-6(8)10-11(5)7/h2-4H,1H3 |
InChI Key |
JHXBSXGYOHWDJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1N=C(C=C2)Br |
Origin of Product |
United States |
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